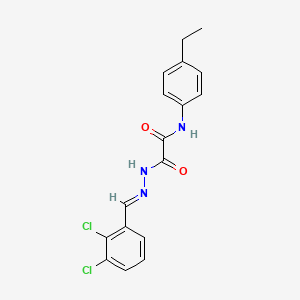![molecular formula C20H14N4O5 B11557417 3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11557417.png)
3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate is a complex organic compound that features a combination of pyridine, hydrazine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzoic acid with 3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alkyl halides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenol and 4-nitrobenzoic acid.
Scientific Research Applications
3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridine moiety can bind to metal ions, influencing enzymatic activities and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-{(E)-[2-(Pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate: This compound has a similar structure but with an acetate group instead of a nitrobenzoate group.
3-{(E)-[2-(Pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate: Similar structure with a benzoate group instead of a nitrobenzoate group.
Uniqueness
3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H14N4O5 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
[3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C20H14N4O5/c25-19(15-8-10-21-11-9-15)23-22-13-14-2-1-3-18(12-14)29-20(26)16-4-6-17(7-5-16)24(27)28/h1-13H,(H,23,25)/b22-13+ |
InChI Key |
SWQDHNFPEXUREC-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B11557340.png)
![N-(3-Fluorophenyl)-1-{N'-[(E)-(5-methylfuran-2-YL)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11557342.png)
![2-Bromo-N-({N'-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11557348.png)
![3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11557350.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11557356.png)
![2-bromo-6-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol](/img/structure/B11557363.png)
![9-[2-(dibenzylamino)ethyl]-6-(piperidin-1-ylmethyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one](/img/structure/B11557378.png)
![N-[(E)-(4-bromophenyl)methylidene]-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11557381.png)
![2-(4-methoxyanilino)-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11557382.png)


![N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B11557410.png)
![N'-[(1Z)-7-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11557425.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11557439.png)
